Isopentenyl-Adenine-7-glucoside

Description

Context within Plant Hormone Biology: The Cytokinin Family

Isopentenyl-Adenine-7-Glucoside belongs to the cytokinin family, a class of plant hormones crucial for regulating a multitude of growth and development processes. omexcanada.com Cytokinins are primarily known for promoting cell division, or cytokinesis, in plant roots and shoots. wikipedia.orgbyjus.com Their influence extends to cell growth and differentiation, chloroplast development, leaf senescence (aging), and the control of apical dominance, which governs the branching of stems. omexcanada.comwikipedia.orgdoraagri.com

Chemically, naturally occurring cytokinins are N6-substituted purine (B94841) derivatives. nih.gov The family is diverse, with predominant types in higher plants including isopentenyladenine (iP), trans-zeatin (B1683218) (tZ), cis-zeatin (B600781) (cZ), and dihydrozeatin (DHZ). nih.gov These hormones are synthesized in actively dividing tissues, most notably the roots, and are transported throughout the plant, often through the xylem, to signal and coordinate development. wikipedia.org Cytokinins rarely act in isolation; their effects are often the result of a complex interplay with other plant hormones, most famously auxin, with which they frequently have complementary or opposing effects. omexcanada.comwikipedia.org

The regulation of cytokinin activity is critical for normal plant development. Plants control the levels of active cytokinins through biosynthesis, degradation, and conjugation. Conjugation involves attaching a molecule, such as glucose, to the cytokinin base. This process can lead to either reversible or irreversible inactivation. This compound is a product of this metabolic pathway, specifically an N-glucoside, where a glucose molecule is attached to the nitrogen atom at the 7th position of the adenine (B156593) ring of isopentenyladenine.

Historical Perspectives on Cytokinin N-Glucosides in Plant Research

The concept of chemical substances governing plant cell division emerged in the late 19th and early 20th centuries, but cytokinins were formally discovered and characterized in the 1950s. wikipedia.orgdoraagri.comnih.gov Following this, researchers began to identify various cytokinin metabolites, including conjugated forms. Cytokinin N-glucosides were first detected in plant tissues in the early 1970s. frontiersin.org

For many years, cytokinin N-glucosides, including this compound (iP7G), were largely perceived as inactive, terminal products of cytokinin metabolism. frontiersin.orgnih.gov This viewpoint was supported by early studies suggesting they were metabolically stable and not converted back into their active base forms. nih.gov This process of N-glucosylation was considered a mechanism for permanent deactivation, a way for the plant to irreversibly remove excess active cytokinins. nih.gov

Further research revealed that the formation of N-glucosides is an evolutionarily younger mechanism for cytokinin deactivation, predominantly found in vascular plants and absent in life forms such as mosses, algae, and fungi. frontiersin.org This suggested a specialized role for these compounds in more complex plant systems.

Significance of Investigating this compound in Academic Research

The investigation of this compound holds significant importance in modern plant biology, challenging long-held assumptions about cytokinin metabolism. A primary driver for this research is the compound's high concentration in many plants. In the model plant Arabidopsis thaliana, iP7G is often the most abundant of all cytokinin forms, a fact that sits (B43327) uncomfortably with the idea of it being merely an inactive waste product. nih.govnih.gov

Recent research has uncovered a fascinating divergence in the metabolic fate and activity of different N-glucosides. While N-glucosides of trans-zeatin can be hydrolyzed back to the active free base, studies indicate that N-glucosides of isopentenyladenine, such as iP7G, are not readily converted back to active forms in Arabidopsis. researchgate.net This suggests that iP7G may function as a protected or stable storage form. nih.govoup.com

The functional story is further complicated by its isomer, isopentenyladenine-9-glucoside (iP9G). Although typically less abundant than iP7G, iP9G has been shown to delay leaf senescence, a classic cytokinin response, whereas iP7G does not exhibit this activity. nih.govnih.gov This differential activity between two structurally similar isomers highlights a sophisticated level of regulation and underscores the need to study these compounds individually rather than as a monolithic group. nih.govresearchgate.net

Therefore, studying this compound is crucial for unraveling the complex network of cytokinin homeostasis. It pushes researchers to understand how plants precisely regulate hormone activity through conjugation, why specific isomers have different biological roles, and what the physiological significance is of accumulating such high levels of a supposedly inactive compound.

Detailed Research Findings

Recent studies have focused on comparing the biological activities of isopentenyladenine (iP) and its N-glucosides, iP7G and iP9G. The data reveals distinct functional roles for each compound.

Table 1: Comparative Biological Activity of iP and its N-Glucosides in Arabidopsis thaliana

| Bioassay | Isopentenyladenine (iP) | This compound (iP7G) | Isopentenyl-Adenine-9-Glucoside (B12866821) (iP9G) |

|---|---|---|---|

| Chlorophyll (B73375) Retention (Senescence Delay) | Strong activity; significantly delays chlorophyll loss. | No significant activity compared to control. | Strong activity; significantly delays chlorophyll loss. |

| Root Growth Inhibition | Strong inhibition of primary root growth. | No significant inhibition. | No significant inhibition. |

| Shoot Regeneration in Callus Culture | Promotes shoot formation. | No activity. | No activity. |

This table is synthesized from findings reported in studies on cytokinin activity, particularly the work by Hallmark and Rashotte (2020). nih.govnih.govresearchgate.net

Transcriptomic analysis from these experiments further supports the observed activities. Isopentenyladenine treatment significantly alters the expression of genes associated with photosynthesis and senescence. nih.govnih.gov Isopentenyl-Adenine-9-glucoside had a much more limited effect on gene expression, but the few genes it did affect were related to cytokinin signaling, such as the type-A response regulator ARR6. nih.gov In contrast, this compound did not appear to alter gene expression in a similar manner. nih.gov

Table 2: Relative Abundance of Isopentenyladenine Metabolites in Arabidopsis thaliana

| Cytokinin Metabolite | General Abundance |

|---|---|

| Isopentenyladenine-7-glucoside (iP7G) | Often the most abundant iP-type cytokinin, and frequently the most abundant of all cytokinin forms. |

| Isopentenyladenine-9-glucoside (iP9G) | Less abundant than iP7G, but often present in significant concentrations, higher than the active base. |

| Isopentenyladenine (iP) | Present in relatively low concentrations compared to its N-glucosides. |

| Isopentenyladenine Riboside (iPR) | Generally considered a transport form, present at lower levels than the N-glucosides. |

This table represents generalized findings from multiple metabolomic studies on Arabidopsis. nih.govnih.gov

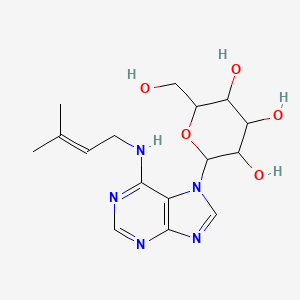

Structure

2D Structure

Properties

CAS No. |

59384-58-6 |

|---|---|

Molecular Formula |

C16H23N5O5 |

Molecular Weight |

365.38 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-7-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)20-7-21(10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19) |

InChI Key |

ORUWKZNXHJIZKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Synthesis of Isopentenyl Adenine 7 Glucoside

Precursor Identification and Glucosylation Events

The synthesis of Isopentenyl-adenine-7-glucoside is a targeted biochemical modification of a core cytokinin molecule. This process is critical for maintaining cytokinin homeostasis within the plant.

Isopentenyladenine (iP) as the Core Substrate for 7-Glucosylation

Isopentenyladenine (iP) is a fundamental cytokinin that serves as the direct precursor for the formation of this compound. nih.gov iP is an active form of cytokinin, capable of binding to cytokinin receptors and initiating downstream signaling pathways that regulate plant growth and development, including processes like leaf senescence and root growth inhibition. nih.govresearchgate.net The conversion of the active iP to its 7-glucoside form is a method of deactivation, effectively removing it from the pool of signaling-capable cytokinins. nih.gov

Specificity of N7-Glucosylation within the Purine (B94841) Ring

The glucosylation of cytokinins, such as isopentenyladenine, can occur at different positions on the purine ring, including the N3, N7, and N9 positions. researchgate.net However, the formation of N7- and N9-glucosides are the most common modifications observed in plants. researchgate.net The attachment of a glucose molecule to the N7 position of the purine ring of isopentenyladenine is a specific enzymatic reaction. This N-glucosylation is generally considered an irreversible process, leading to a permanently inactivated form of the cytokinin. nih.gov This is in contrast to O-glucosides, which can be hydrolyzed back to their active forms. nih.gov

UDP-Glucosyltransferase (UGT) Enzyme Systems

The enzymatic conversion of isopentenyladenine to its 7-glucoside is catalyzed by a family of enzymes known as UDP-glucosyltransferases (UGTs). These enzymes facilitate the transfer of a glucose moiety from UDP-glucose to the cytokinin molecule.

Functional Characterization of UGT76C2 as an N-Glucosyltransferase.nih.govoup.comoup.com

Research in Arabidopsis thaliana has identified and characterized a specific UDP-glucosyltransferase, UGT76C2, as a key enzyme in the N-glucosylation of cytokinins. nih.govoup.comoup.com In vitro and in vivo studies have demonstrated that UGT76C2 can glucosylate various cytokinins, including isopentenyladenine, at the N7 position. nih.govnih.gov This enzymatic activity plays a crucial role in regulating the levels of active cytokinins within the plant. nih.govoup.com

Genetic Manipulation of UGT76C2 and its Impact on this compound Accumulation.nih.govoup.com

To further understand the in planta role of UGT76C2, scientists have created genetically modified Arabidopsis thaliana plants. These include loss-of-function mutants (ugt76c2) and overexpressors of the UGT76C2 gene. nih.govoup.com

| Plant Type | UGT76C2 Expression | Accumulation of Cytokinin N-glucosides | Sensitivity to Exogenous Cytokinin |

| Wild Type | Normal | Normal | Normal |

| ugt76c2 (knockout) | Absent/Reduced | Significantly Decreased | More Sensitive |

| UGT76C2 Overexpressor | Increased | Substantially Increased | Less Sensitive |

Data compiled from studies on Arabidopsis thaliana. nih.govoup.com

As the table illustrates, the genetic manipulation of UGT76C2 has a direct and predictable impact on the accumulation of cytokinin N-glucosides, including this compound. The knockout mutants show a significant decrease in these compounds and an increased sensitivity to cytokinins, while the overexpressors exhibit the opposite phenotype. nih.govoup.com These findings strongly support the role of UGT76C2 in cytokinin homeostasis through N-glucosylation. nih.govoup.com

Transcriptional Regulation of UGT76C2 in Plant Tissues.oup.com

The expression of the UGT76C2 gene is not uniform throughout the plant; it is subject to transcriptional regulation. Studies have shown that UGT76C2 is expressed at relatively higher levels in seedlings and developing seeds. nih.govoup.com Furthermore, its expression can be influenced by various factors, including abiotic stresses like drought and salinity, as well as the plant hormone abscisic acid (ABA). nih.govresearchgate.net For instance, the overexpression of AtUGT76C2 in rice has been shown to modulate cytokinin homeostasis and improve tolerance to drought and salt stress. researchgate.netnih.gov This regulation of UGT76C2 transcription allows the plant to fine-tune cytokinin activity in response to developmental cues and environmental conditions.

Metabolic Dynamics and Interconversions of Isopentenyl Adenine 7 Glucoside

Role as a Storage or Protected Cytokinin Form

Isopentenyl-adenine-7-glucoside (iP7G) is considered a protected or storage form of cytokinin. nih.gov This conjugation of a glucose molecule to the N7 position of the adenine (B156593) ring of isopentenyladenine (iP) is a key part of the homeostatic regulation of cytokinin levels in plants. nih.govnih.gov While historically viewed as inactive and irreversible products, recent research is revising this understanding, suggesting a more dynamic role for N-glucosides like iP7G. nih.govresearchgate.net

Proposed Mechanisms for Enhanced Stability and Bioavailability

The glucosylation at the N7 position provides significant stability to the isopentenyladenine molecule. nih.govnih.gov This modification protects the N6-isopentenyl side chain from being cleaved by enzymes. nih.gov This protection is crucial as the side chain is essential for cytokinin activity.

Early research in tobacco cells demonstrated that 7-glucosylation happens to a significant extent with isopentenyladenine (iP), but not its riboside (iPR). This glucosylation shields the side chain from degradation, which leads to the formation of inactive adenine compounds. nih.gov This protective mechanism suggests that iP7G acts as a stable reservoir, preserving the bioactive potential of the cytokinin. nih.gov The metabolic stability of cytokinin N-glucosides has been noted for decades, with studies showing they are not readily converted into other cytokinin forms. nih.gov

Quantitative Abundance and Spatio-Temporal Distribution in Plant Organ Systems

This compound is often one of the most abundant cytokinin forms found in plants like Arabidopsis thaliana. nih.gov Its levels can surpass those of other iP-type cytokinins and even the total of all other cytokinins. nih.gov

The distribution and concentration of iP7G vary significantly across different plant organs and developmental stages. For instance, in Arabidopsis, there is a progressive accumulation of cytokinin N-glucosides, including iP7G, in the leaves throughout the plant's life. nih.gov

Table 1: Interactive Data of this compound (iP7G) Levels in Arabidopsis thaliana Leaves at Different Developmental Stages

| Days After Sowing (DAS) | iP7G Level (pmol·g⁻¹ FW) |

| 21 | ~10 |

| 28 | ~20 |

| 35 | ~40 |

| 42 | ~60 |

| 49 | 83 |

This table is based on data presented in Figure 2C of Hluska et al. (2016). The values are approximate and represent the trend of iP7G accumulation in Arabidopsis leaves.

In contrast to leaves, the levels of N-glucosides in roots may show different dynamics. researchgate.net In tobacco, N-glucosides, predominantly iP-N9G and tZ-N7G, are found in higher concentrations in mature, non-senescing leaves compared to younger ones. nih.gov Similarly, maize roots show an increasing trend of N-glucosides with age. nih.gov In the abcg11 mutant of Arabidopsis, concentrations of both iP7G and iP9G were found to be higher in both roots and shoots compared to the wild type. frontiersin.org

Enzymatic Stability and Resistance to Catabolism

A key characteristic of iP7G is its resistance to degradation by the primary enzymes responsible for cytokinin catabolism.

Resistance to Cytokinin Oxidase/Dehydrogenase (CKX)-Mediated Degradation

Cytokinin oxidase/dehydrogenase (CKX) is the principal enzyme that irreversibly degrades cytokinins by cleaving their N6-side chain. nih.govdntb.gov.ua However, this compound is resistant to degradation by CKX enzymes from both Arabidopsis and maize. nih.govresearchgate.net This resistance is a critical factor contributing to its stability and accumulation in plant tissues.

Differential Metabolic Fates Compared to Other Cytokinin N-Glucosides (e.g., N9-Glucosides)

While both N7 and N9-glucosides are forms of cytokinin conjugation, their metabolic fates can differ significantly. A major distinction lies in their susceptibility to CKX degradation. Unlike the resistant N7-glucosides, N9-glucosides of isoprenoid cytokinins are susceptible to cleavage by CKX. nih.govresearchgate.net For example, several maize CKX isoforms preferentially degrade the N9-glucoside of iP. nih.gov This leads to the observation that iP9G is generally less abundant than iP7G in Arabidopsis. nih.govresearchgate.net

Potential for Reversibility and Activation to Bioactive Cytokinins

The long-held view of N-glucosides as irreversible, inactive end-products is being challenged by emerging evidence. nih.gov While direct enzymatic conversion of iP7G back to its active base form, iP, has been difficult to demonstrate, some studies suggest the possibility of its reactivation.

Early work in tobacco cells hinted at the conversion of benzyladenine N7-glucoside (a synthetic cytokinin analog) back to its base form. nih.gov More recently, studies have shown the in vivo hydrolysis of trans-zeatin (B1683218) N7-glucoside (tZ7G) and N9-glucoside (tZ9G) to their free base in Arabidopsis seedlings. nih.gov

However, the same studies observed no such conversion for iP N-glucosides. nih.gov When Arabidopsis cell cultures were supplied with labeled iP N-glucosides, they accumulated high levels of iP7G and iP9G without a corresponding increase in other cytokinin metabolites. nih.govnih.gov This suggests that the reversibility of N-glucosides might be specific to the type of cytokinin.

Despite the lack of direct evidence for iP7G conversion, its role as a stable, protected form implies a potential for releasing the active cytokinin when needed. The mechanisms for this, however, remain to be fully elucidated. It is important to note that while iP9G has shown some biological activity in certain assays, such as delaying leaf senescence, iP7G has not demonstrated similar effects, suggesting it is not an active cytokinin itself in those contexts. nih.govnih.gov

In Vivo Hydrolysis Studies and Release of Free Cytokinin Bases

The metabolic fate of this compound (iP7G), a naturally occurring cytokinin conjugate, has been a subject of significant research. Historically, N-glucosides of cytokinins were often regarded as terminal, irreversibly inactivated forms, essentially representing metabolic dead-ends. nih.govnih.gov This perception was based on their accumulation in plant tissues and the stability of the N-glucoside bond, which was found to be resistant to cleavage by general β-glucosidases. nih.gov

However, recent in vivo studies using modern analytical techniques have provided more specific insights into the metabolic potential of iP7G. A pivotal study on two-week-old Arabidopsis thaliana seedlings investigated the metabolism of exogenously applied cytokinin glucosides. frontiersin.orgnih.gov When these seedlings were treated with iP7G, the compound accumulated to high levels within the plant tissues. Crucially, this accumulation was not accompanied by a corresponding increase in the level of the free cytokinin base, N6-(Δ2-isopentenyl)adenine (iP), or any other related cytokinin metabolites. frontiersin.orgresearchgate.net This finding strongly indicates that, under the experimental conditions, iP7G does not undergo significant in vivo hydrolysis to release its active cytokinin base. frontiersin.orgnih.gov

Further research using radiolabeled isotopes in Arabidopsis cell cultures has corroborated these findings, confirming the metabolic stability of isopentenyladenine N-glucosides. nih.gov This resistance to enzymatic cleavage in planta distinguishes iP7G from other cytokinin conjugates, such as O-glucosides, which are more readily hydrolyzed to release free cytokinins. nih.govnih.gov The stability of the N7-glucoside linkage in iP7G suggests it functions primarily as a long-term, stable deactivation product rather than a readily available storage form of the active cytokinin iP. nih.govnih.gov

Comparative Analysis of this compound Metabolic Reactivation versus Other Cytokinin Glucosides

The metabolic behavior of this compound (iP7G) becomes clearer when compared with other cytokinin N-glucosides, particularly its N9-isomer (iP9G) and the N-glucosides of trans-zeatin (tZ7G and tZ9G). This comparison reveals significant differences in their metabolic reactivation pathways.

Studies in Arabidopsis thaliana have demonstrated a stark contrast between the metabolism of isopentenyladenine (iP) N-glucosides and trans-zeatin (tZ) N-glucosides. frontiersin.orgnih.gov While both iP7G and iP9G were found to be metabolically stable and not converted back to the free base (iP), both tZ7G and tZ9G were efficiently hydrolyzed in vivo to release the active cytokinin base, trans-zeatin (tZ). frontiersin.orgresearchgate.net Within just 10 minutes of application to Arabidopsis seedlings, a significant conversion of tZ N-glucosides to tZ was observed, a reactivation that was absent for iP N-glucosides. nih.govfrontiersin.org This refutes the generalized hypothesis that all N-glucosylation is an irreversible inactivation process and highlights a substrate-specific difference in metabolic pathways. nih.gov

Another layer of metabolic differentiation is provided by the enzyme cytokinin oxidase/dehydrogenase (CKX), which is responsible for the irreversible degradation of cytokinins. frontiersin.orgnih.gov Extensive studies on CKX isozymes from both Arabidopsis and maize have shown that they can degrade certain N9-glucosides, such as iP9G and tZ9G. frontiersin.orgnih.gov However, N7-glucosides, including iP7G, are resistant to degradation by these CKX enzymes. nih.govfrontiersin.org This differential susceptibility to CKX contributes to the varying abundance of these glucosides in plant tissues, with iP7G often being one of the most abundant cytokinin metabolites. nih.govnih.gov

The endogenous levels of these compounds in plants reflect their metabolic stability. In aging Arabidopsis leaves, for instance, there is a progressive accumulation of N-glucosides, dominated by iP7G.

Table 1: Endogenous Concentrations of Cytokinin N-Glucosides in Arabidopsis thaliana Leaves at 49 Days After Sowing (DAS)

This table presents data on the concentration of various cytokinin N-glucosides, illustrating the prevalence of iP7G. Data sourced from a study on the ontogenesis of Arabidopsis. nih.gov

| Compound | Concentration (pmol·g⁻¹ FW) |

| This compound (iP7G) | ~83 |

| trans-Zeatin-7-glucoside (tZ7G) | ~56 |

| Dihydrozeatin-7-glucoside (DHZ7G) | <10 |

| trans-Zeatin-9-glucoside (tZ9G) | <10 |

| Isopentenyl-Adenine-9-glucoside (B12866821) (iP9G) | <10 |

Physiological and Developmental Functions of Isopentenyl Adenine 7 Glucoside in Plants

Assessment of Direct Biological Activity in Established Cytokinin Bioassays

The activity of cytokinin derivatives is frequently evaluated through standardized bioassays that measure key physiological responses, such as root growth inhibition and shoot induction from callus. In these assays, Isopentenyl-adenine-7-glucoside (iP7G) has demonstrated little to no direct biological activity. nih.gov

One of the hallmark characteristics of active cytokinins is their ability to inhibit primary root elongation. nih.govresearchgate.net However, when tested in Arabidopsis thaliana, exogenous application of iP7G showed no significant impact on root growth. In studies where seedlings were transferred to media containing various cytokinin forms, the parent compound isopentenyladenine (iP) caused a substantial, statistically significant reduction in root growth. In contrast, the effect of iP7G was negligible and not statistically different from the control group. nih.gov One study noted a modest and statistically insignificant reduction in root growth of about 12% for iP7G, compared to a 74% reduction caused by iP. nih.gov

Table 1: Effect of Isopentenyladenine (iP) and its N-Glucosides on Root Growth Inhibition in Arabidopsis

| Compound | Concentration | Mean Root Growth Reduction (%) | Statistical Significance |

| Isopentenyladenine (iP) | 1 µM | 74% | Significant |

| This compound (iP7G) | 1 µM | 12% | Not Significant |

| Isopentenyl-Adenine-9-Glucoside (B12866821) (iP9G) | 1 µM | 7% | Not Significant |

| Control (DMSO) | 0.1% | 0% | N/A |

This table summarizes findings from a study assessing the impact of different cytokinin compounds on root elongation. nih.gov

The induction of shoots from undifferentiated callus tissue is another critical bioassay for cytokinin activity. nih.govnih.gov Active cytokinins, in combination with auxins, promote the formation of shoot apical meristems and subsequent shoot development. nih.gov Research on hypocotyl explants of Arabidopsis has shown that this compound (iP7G), along with its isomer iP9G, does not effectively promote shoot regeneration from callus. nih.govresearchgate.net While the parent cytokinin, iP, is active in these assays, its N-glucosides are considered inactive for inducing shoot formation. nih.govresearchgate.net

Modulation of Leaf Senescence Processes

Leaf senescence is a highly regulated, degenerative process that involves the breakdown of cellular components and nutrient remobilization. nih.gov Cytokinins are well-known inhibitors of this process, particularly in delaying the degradation of chlorophyll (B73375). nih.gov

To assess the anti-senescence activity of cytokinins, detached leaf or cotyledon assays are commonly used, where tissues are incubated in darkness to induce senescence. nih.govnih.gov In such assays using Arabidopsis cotyledons, this compound (iP7G) was found to be unable to delay chlorophyll degradation. nih.gov After several days in darkness, cotyledons treated with iP7G showed no significant difference in chlorophyll content compared to the control group. nih.gov This is in stark contrast to its parent compound, isopentenyladenine (iP), and its isomer, isopentenyladenine-9-glucoside (iP9G), both of which significantly delayed senescence and helped retain approximately two to three times more chlorophyll than the control. nih.govnih.gov

Table 2: Chlorophyll Retention in Arabidopsis Cotyledons After Dark-Induced Senescence

| Treatment Compound | Relative Chlorophyll Retention | Activity in Delaying Senescence |

| Isopentenyladenine (iP) | ~2-3x Control | Active |

| This compound (iP7G) | No significant difference from Control | Inactive |

| Isopentenyl-Adenine-9-Glucoside (iP9G) | ~2-3x Control | Active |

| Control (DMSO) | Baseline | N/A |

This table presents a qualitative summary of findings on the ability of different cytokinin compounds to prevent chlorophyll loss during dark-induced senescence. nih.gov

Contributions to Overall Plant Growth and Development Phenotypes

While iP7G itself shows minimal activity, its parent compound, isopentenyladenine (iP), is a potent regulator of plant growth. ontosight.ai The biosynthesis of iP is crucial for normal development, and studies on Arabidopsis mutants with defects in isopentenyltransferase (IPT) genes—the enzymes responsible for cytokinin synthesis—exhibit phenotypes such as reduced shoot apical meristem size and fewer rosette leaves. pnas.org Therefore, the accumulation of iP7G in plant tissues can be seen as a mechanism for sequestering and storing active cytokinin precursors. It is plausible that iP7G can be converted back to the active iP form when and where it is needed, although the enzymes and conditions governing this potential reactivation are not fully understood. This positions iP7G as a component of the complex homeostatic network that regulates the levels and availability of active cytokinins, thereby indirectly influencing the developmental processes that these hormones govern.

Integration with Endogenous Cytokinin Homeostasis

This compound (iP7G) is a key metabolite within the complex system of cytokinin homeostasis, a tightly regulated process that ensures optimal levels of active cytokinins for proper plant growth and development. nih.gov Cytokinins, a class of phytohormones, are essential for a multitude of physiological processes, including cell division, organ formation, and nutrient translocation. nih.govoup.com The biological activity of cytokinins is largely determined by their molecular form, with free bases like N6-(Δ2-isopentenyl)adenine (iP) representing the most active state. nih.gov

The integration of iP7G into this system is primarily through the metabolic pathway of N-glucosylation. nih.govnih.gov This process attaches a glucose molecule to the nitrogen atom at the 7th position of the adenine (B156593) ring of an active cytokinin, in this case, iP. nih.gov This conversion is a primary mechanism for deactivating active cytokinin bases. frontiersin.org In vascular plants, the formation of N-glucosides is considered an evolutionarily recent mechanism for regulating cytokinin activity. frontiersin.org When plants experience an overabundance of cytokinins, either through endogenous production or external application, there is a rapid conversion of the active forms into N7-glucosides, suggesting this is a primary method for quickly attenuating high levels of active hormone.

Historically, cytokinin N-glucosides like iP7G were considered irreversible, inactive end-products. nih.govfrontiersin.org However, recent research has begun to revise this view, indicating a more dynamic role. nih.govnih.gov While they are not biologically active themselves because they cannot be recognized by cytokinin receptors, their formation and accumulation are critical for maintaining hormonal balance. frontiersin.org In the model plant Arabidopsis thaliana, iP7G is often the most abundant of all cytokinin forms, underscoring its importance as a major cytokinin metabolite. nih.gov

Studies involving the application of labeled cytokinins have provided detailed insights into the metabolic fate of these compounds. Research on Arabidopsis thaliana seedlings demonstrated that isopentenyladenine (iP) is predominantly and rapidly converted into iP7G. In contrast, experiments showed that exogenously applied iP7G is not efficiently metabolized back into its active base form, iP. This is different from the metabolism of trans-zeatin (B1683218) (tZ) N-glucosides, which can be more readily converted to their active form. This suggests that the N-glucosylation of iP is a stable and largely terminal inactivation step in Arabidopsis. researchgate.net The primary role of iP7G in homeostasis, therefore, appears to be as a protected storage form, sequestering excess iP to prevent its degradation and maintain the capacity for a response. oup.com

Table 1: Bioactivity of Isopentenyladenine (iP) and its N-glucosides in Arabidopsis thaliana Bioassays This interactive table summarizes findings on the biological effects of iP, iP7G, and iP9G in various standard cytokinin bioassays. Data is compiled from studies on *Arabidopsis thaliana.*

| Compound | Root Growth Inhibition | Leaf Senescence Delay | Shoot Regeneration |

| Isopentenyladenine (iP) | Significant Inhibition (~74%) researchgate.net | Significant Delay researchgate.netnih.gov | Promotion researchgate.netnih.gov |

| This compound (iP7G) | No Significant Effect researchgate.net | No Significant Delay nih.gov | No Effect researchgate.net |

| Isopentenyl-Adenine-9-glucoside (iP9G) | No Significant Effect researchgate.net | Significant Delay researchgate.netnih.gov | No Effect researchgate.net |

Significance in Ecotype-Specific Variability and Adaptation

The adaptation of plants to diverse and often challenging environmental conditions is a complex process involving genetic and physiological adjustments. Emerging evidence points to the significant role of cytokinin metabolism, including the formation of glucosides like iP7G, in this adaptation. The variation in hormone levels and metabolic profiles among different ecotypes—genetically distinct populations within a species adapted to a specific environment—highlights this connection.

A comprehensive study of thirty different Arabidopsis thaliana ecotypes revealed significant variations in the basal levels of cytokinins and their metabolites in both roots and shoots. nih.gov This research demonstrated that the profile of cytokinin derivatives, including glucosides, can serve as a unique, ecotype-specific classifier. nih.gov This inherent variability in cytokinin homeostasis suggests that it may be a key factor in the adaptation of plants to their local environments. nih.gov For instance, correlations have been found between the hormonal levels in these ecotypes and the mean temperatures of their native habitats, implying that cytokinin metabolism is fine-tuned in response to long-term environmental pressures. nih.gov

Cytokinins are central regulators of plant responses to various abiotic stresses, such as drought, salinity, and nutrient deficiency. nih.govresearchgate.netnih.gov A common plant response to stress is a decrease in the levels of active cytokinins. nih.gov The ability to modulate these levels through metabolic conversion, including N-glucosylation, is therefore critical for survival. For example, studies on Arabidopsis mutants with altered cytokinin levels show differing tolerance to low potassium conditions. nih.gov A cytokinin-deficient mutant displayed enhanced tolerance, while a cytokinin-overproducing line was more sensitive, indicating that the ability to reduce active cytokinin levels is beneficial for adapting to this specific nutrient stress. nih.gov

The enzymes responsible for cytokinin glucosylation, UDP-glucosyltransferases (UGTs), are themselves implicated in stress adaptation. mdpi.com The expression of genes encoding these enzymes can be influenced by environmental cues, allowing the plant to adjust its hormone balance in response to stress. mdpi.comnih.gov The variation in the efficiency and regulation of these UGTs among different ecotypes could, therefore, contribute to their unique adaptive capabilities. An ecotype adapted to a dry environment might have a more robust system for converting active cytokinins like iP into inactive glucosides like iP7G to conserve resources and manage stress.

While direct evidence linking iP7G levels to specific adaptive traits in different ecotypes is still an area of active research, the established variability of cytokinin glucoside content among ecotypes provides a strong foundation for its importance. nih.gov This variability in managing the pool of active cytokinins likely contributes to the diverse strategies plants employ to grow, develop, and reproduce under a wide range of environmental conditions. researchgate.net

Table 2: Summary of Research Findings on Cytokinin Glucosides This interactive table provides an overview of key research findings related to cytokinin N-glucosides discussed in this article.

| Finding | Significance | Relevant Compound(s) |

| N-glucosylation is a primary pathway for inactivating active cytokinins. frontiersin.org | Crucial for maintaining hormone balance and preventing over-accumulation of active forms. | iP, tZ, iP7G |

| iP7G is often the most abundant cytokinin metabolite in Arabidopsis thaliana. nih.gov | Highlights its role as a major sink and storage form for the active cytokinin iP. | iP7G, iP |

| Exogenously applied iP7G is not efficiently converted back to active iP in Arabidopsis. researchgate.net | Suggests that in this species, iP7G formation is a stable, long-term inactivation mechanism. | iP7G, iP |

| Cytokinin metabolite profiles, including glucosides, vary significantly among Arabidopsis ecotypes. nih.gov | Indicates that cytokinin homeostasis is linked to local environmental adaptation. | Cytokinin glucosides |

| Altered cytokinin levels affect plant tolerance to abiotic stresses like nutrient deficiency. nih.gov | Demonstrates the adaptive advantage of being able to regulate active cytokinin pools. | tZ-type and iP-type CKs |

Involvement of Isopentenyl Adenine 7 Glucoside in Plant Stress Responses

Accumulation and Regulation Under Abiotic Stress Conditions (e.g., Salinity)

Plants encounter a variety of abiotic stresses, such as high salinity, drought, and extreme temperatures, which can negatively impact their growth and productivity. nih.govfrontiersin.org Cytokinins, including their glucosylated forms, are integral to how plants adapt to these challenging environmental conditions. nih.govresearchgate.net

Under conditions of high salinity, the accumulation of isopentenyl-adenine-7-glucoside and other cytokinin glucosides can be observed. This is considered a mechanism to quickly reduce the levels of active cytokinins. nih.gov While cytokinins are generally considered negative regulators of plant adaptation to stress, the evidence can be conflicting, with studies showing both positive and negative effects on stress tolerance. oup.comnih.gov For instance, in potato plants grown in vitro, cytokinin deficiency led to enhanced tolerance to mild salinity but decreased tolerance under severe salinity stress. frontiersin.org

The accumulation of specific cytokinin metabolites, including N-glucosides, is a key part of the plant's response to salt stress. pnas.org In Arabidopsis thaliana, cytokinin N7- and N9-glucosides are the most abundant forms of cytokinins, and their levels increase progressively throughout the plant's life, particularly in the leaves. nih.gov Specifically, isopentenyladenine-7-glucoside (iP7G) is often the most abundant of all cytokinins in this model plant. nih.gov

The table below summarizes the changes in the levels of various cytokinin glucosides in Arabidopsis thaliana leaves and roots at different developmental stages.

Table 1: Accumulation of this compound and Related Compounds in Arabidopsis thaliana

| Days After Sowing (DAS) | Total CK N-glucosides in Leaves (pmol·g⁻¹ FW) | Total CK N-glucosides in Roots (pmol·g⁻¹ FW) | iP7G in Leaves (pmol·g⁻¹ FW) | tZ7G in Leaves (pmol·g⁻¹ FW) |

| 3 | Low | Lower than leaves | - | - |

| 14 | - | - | - | - |

| 21 | Comparable to roots | Comparable to leaves | - | - |

| 35 | - | Exceeds leaf concentration | - | - |

| 49 | Progressively increasing | Substantially exceeds leaf concentration | Up to 83 | Up to 56 |

Data adapted from a study on cytokinin N-glucosides in Arabidopsis thaliana. nih.gov Note: Specific values for all time points were not provided in the source material.

This accumulation of cytokinin glucosides, including this compound, is a tightly regulated process involving specific enzymes. nih.gov It represents an evolutionarily advanced mechanism for maintaining cytokinin homeostasis, particularly in response to stress. nih.gov

Role in Biotic Stress Responses (e.g., Pathogen Infection)

In addition to abiotic stress, plants are also susceptible to biotic stressors like pathogen infections. Cytokinins are key players in the plant's defense mechanisms against these threats. nih.govresearchgate.net When a plant is attacked by a pathogen, a complex signaling cascade is initiated, leading to the production of defense-related hormones, including cytokinins and salicylic (B10762653) acid. researchgate.net

The accumulation of cytokinins can trigger the production of phytoalexins, which are antimicrobial compounds, in a manner that is independent of salicylic acid. researchgate.net It also enhances the salicylic acid-dependent immune response. researchgate.net The interaction between cytokinin signaling and the salicylic acid pathway is crucial for mounting an effective defense against pathogens. nih.gov

While direct research on the specific role of this compound in pathogen infection is limited, the general involvement of cytokinin N-glucosides in stress responses suggests they likely play a role in managing cytokinin levels during a biotic attack. The formation of these glucosides serves to rapidly decrease the concentration of active cytokinins, which could be a crucial part of the plant's strategy to reallocate resources and orchestrate a defense response. nih.gov

Interplay with Other Phytohormone Signaling Networks During Stress Acclimation

The response of a plant to stress is not governed by a single hormone but rather by a complex network of interactions between different phytohormones. nih.govfrontiersin.org Cytokinins, including this compound, are part of this intricate web of signaling pathways that collectively determine the plant's ability to acclimate to stress. researchgate.netnih.gov

One of the most significant interactions is the crosstalk between cytokinins and abscisic acid (ABA), often referred to as the primary "stress hormone". oup.com In response to stresses like drought and salinity, ABA levels typically increase, while cytokinin levels tend to decrease. nih.govresearchgate.net This antagonistic relationship is a key element in regulating stress responses. For example, some components of the cytokinin signaling pathway can physically interact with and inhibit proteins involved in ABA signaling. oup.comnih.gov

The interplay extends to other hormones as well. There is evidence of crosstalk between cytokinins and auxin, ethylene, jasmonates, and salicylic acid in modulating plant development and stress adaptation. nih.govresearchgate.netmdpi.com For instance, in response to pathogen attack, the interaction between cytokinin and salicylic acid signaling pathways is essential for inducing resistance. researchgate.net

The table below provides a simplified overview of the interactions between cytokinins and other major phytohormones during stress responses.

Table 2: Crosstalk of Cytokinins with Other Phytohormones in Stress Response

| Interacting Phytohormone | Nature of Interaction with Cytokinins | Role in Stress Response |

| Abscisic Acid (ABA) | Generally antagonistic; cytokinins can repress ABA signaling. nih.govoup.comnih.gov | Regulation of stomatal closure, seed dormancy, and overall stress tolerance. oup.com |

| Salicylic Acid (SA) | Synergistic in biotic stress; cytokinin enhances SA-dependent immunity. researchgate.net | Key regulator of defense against biotrophic pathogens. researchgate.net |

| Auxin | Synergistic or antagonistic depending on the context. frontiersin.orgresearchgate.net | Regulation of root development and overall plant architecture under stress. mdpi.com |

| Ethylene | Synergistic or antagonistic interactions. frontiersin.org | Involved in various stress responses, including senescence and pathogen defense. nih.gov |

| Jasmonates (JA) | Crosstalk in biotic stress responses. nih.gov | Mediates defense against necrotrophic pathogens and insects. nih.gov |

This complex hormonal crosstalk allows plants to fine-tune their physiological and developmental responses to a wide array of environmental challenges. The regulation of this compound and other cytokinin conjugates is a critical component of this sophisticated signaling network, enabling plants to survive and adapt in a constantly changing world.

Advanced Analytical Methods for Isopentenyl Adenine 7 Glucoside Quantification and Identification

Sample Preparation and Extraction Protocols for Complex Plant Matrices

Effective sample preparation is a critical first step to isolate and concentrate iP7G from the intricate biochemical environment of plant tissues, removing interfering substances that could compromise analytical results. researchgate.net

Solid Phase Extraction (SPE) Techniques for Cytokinin Purification

Solid Phase Extraction (SPE) is a widely employed technique for the purification and pre-concentration of cytokinins from plant extracts. researchgate.net This method utilizes a solid sorbent to selectively retain the analytes of interest while allowing interfering compounds to pass through. For cytokinin glucosides like iP7G, mixed-mode SPE cartridges that combine both reversed-phase and ion-exchange characteristics are particularly effective. researchgate.netnih.gov

A common approach involves using a cation-exchange sorbent, such as the Oasis MCX. nih.govmetabolomicsworkbench.org This method has been shown to yield high recoveries for cytokinin bases, ribosides, and glucosides, while significantly reducing UV-absorbing contaminants by approximately 90%. nih.gov The general protocol involves loading the acidified plant extract onto the conditioned SPE column, washing away impurities, and then eluting the retained cytokinins. metabolomicsworkbench.orgresearchgate.net

Table 1: Example of a Mixed-Mode SPE Protocol for Cytokinin Purification

| Step | Reagent/Solvent | Purpose |

| Extraction | Modified Bieleski's buffer (e.g., Methanol:Formic Acid:Water) at -20°C | Homogenize plant tissue and extract cytokinins. researchgate.net |

| Conditioning | Methanol, followed by 1% Acetic Acid | Prepares the SPE column for sample loading. metabolomicsworkbench.org |

| Sample Loading | Reconstituted extract in 1% Acetic Acid | Binds cytokinins to the sorbent. metabolomicsworkbench.org |

| Wash 1 | 1% Acetic Acid | Removes polar impurities. metabolomicsworkbench.org |

| Wash 2 | Methanol | Removes less polar, non-target compounds. metabolomicsworkbench.org |

| Elution | 0.35 M NH₄OH in 60-70% Methanol | Elutes the retained cytokinin fraction, including bases, ribosides, and glucosides. nih.govmetabolomicsworkbench.org |

This is a generalized protocol. Specific volumes and concentrations may vary based on the sample matrix and target analyte concentration.

Another approach utilizes miniaturized purification techniques, such as multi-StageTips, which pack different sorbents (e.g., C18, SDB-RPS, and Cation-SR) into a single pipette tip for efficient, small-scale purification. researchgate.net

Considerations for Isotope-Labeled Internal Standards in Extraction

The use of stable isotope-labeled internal standards (SILIS) is essential for achieving accurate and precise quantification in mass spectrometry-based analyses. youtube.comisolife.nl These standards are analogues of the target analyte, in this case, iP7G, where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or D). nih.gov

Because SILIS have nearly identical physicochemical properties to their native counterparts, they co-elute during chromatography and experience similar effects during sample preparation and ionization. nih.gov By adding a known amount of the labeled standard to the sample at the beginning of the extraction process, any loss of the target analyte during purification or variations in instrument response can be corrected for. researchgate.netisolife.nl This isotope dilution mass spectrometry (IDMS) technique significantly improves the accuracy and reproducibility of quantification by normalizing the signal of the native analyte to that of its labeled internal standard. isolife.nlacs.org The extraction efficiency and potential for matrix effects, where other compounds in the sample suppress or enhance the analyte signal, can be reliably accounted for. science.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

LC-MS has become the gold standard for cytokinin analysis due to its high sensitivity, selectivity, and ability to analyze complex mixtures. researchgate.netnih.gov This technique couples the separation power of liquid chromatography with the detection specificity of mass spectrometry.

Optimization of Chromatographic Separation Parameters (e.g., HPLC Columns, Mobile Phases)

Achieving good chromatographic separation is crucial for resolving iP7G from other isomeric and isobaric compounds present in the plant extract. Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often preferred for their speed and high resolution. metabolomicsworkbench.org

Table 2: Typical HPLC/UHPLC Parameters for Cytokinin Glucoside Separation

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm) | Separates compounds based on hydrophobicity. The C18 stationary phase is effective for a wide range of cytokinins. metabolomicsworkbench.org |

| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. metabolomicsworkbench.orgd-nb.info |

| Mobile Phase B | 0.1% Formic Acid or Acetic Acid in Acetonitrile or Methanol | Organic phase to elute compounds from the column. metabolomicsworkbench.orgd-nb.info |

| Flow Rate | 0.3 - 0.4 mL/min | Optimized for analytical columns to ensure efficient separation. metabolomicsworkbench.orgd-nb.info |

| Elution Type | Gradient | The proportion of Mobile Phase B is gradually increased to elute compounds with increasing hydrophobicity over the course of the run. metabolomicsworkbench.orgd-nb.info |

| Column Temp. | 30 - 40 °C | Maintains stable retention times and improves separation efficiency. d-nb.infomdpi.com |

These parameters represent a common starting point and require optimization for specific applications and instrument setups.

The use of a gradient elution, where the concentration of the organic mobile phase is increased over time, is standard for separating the diverse range of cytokinins, from the more polar nucleotides to the less polar bases. metabolomicsworkbench.org

High-Resolution Accurate Mass (HRAM) and Tandem Mass Spectrometry (MS/MS) for Detection and Structural Elucidation

High-Resolution Accurate Mass (HRAM) mass spectrometers, such as Orbitrap-based instruments, are powerful tools for cytokinin analysis. thermofisher.comthermofisher.com HRAM provides highly precise mass measurements (typically with <5 ppm mass error), which allows for the confident determination of a compound's elemental formula. researchgate.net This high mass accuracy is critical for distinguishing iP7G from other co-eluting compounds that may have very similar masses but different elemental compositions. thermofisher.com

Tandem mass spectrometry (MS/MS) is used for structural elucidation and to increase detection specificity. nih.gov In an MS/MS experiment, the precursor ion corresponding to iP7G is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. researchgate.net The fragmentation pattern is a characteristic fingerprint of the molecule. For cytokinin glucosides, a common fragmentation involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the isopentenyladenine base (m/z 204). researchgate.netresearchgate.net The presence of this specific precursor-to-product ion transition provides strong evidence for the compound's identity.

Application of Parallel Reaction Monitoring (PRM) and Selected Reaction Monitoring (SRM)

Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are targeted mass spectrometry techniques that offer exceptional sensitivity and selectivity for quantifying specific molecules like iP7G. nih.govcuni.cz

Selected Reaction Monitoring (SRM) is typically performed on triple quadrupole (QqQ) mass spectrometers. cuni.cz In SRM, the first quadrupole (Q1) is set to select only the precursor ion of the target analyte (e.g., the molecular ion of iP7G). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to select a specific, characteristic product ion. researchgate.net By monitoring one or more of these specific "transitions" (precursor/product ion pairs), the instrument can quantify the analyte with very high selectivity and minimal background noise. cuni.cznih.gov

Parallel Reaction Monitoring (PRM) is a more recent targeted approach performed on HRAM instruments like Quadrupole-Orbitraps. acs.orgmdpi.com Similar to SRM, the quadrupole selects the precursor ion of interest. However, instead of detecting a single product ion, the high-resolution Orbitrap analyzer detects all product ions simultaneously in a full MS/MS spectrum. acs.orgwashington.edu This provides several advantages:

Increased Specificity: The full, high-resolution product ion spectrum gives greater confidence in compound identification compared to the one or two transitions monitored in SRM. nih.govacs.org

Retrospective Data Analysis: Since the full MS/MS spectrum is collected, data can be re-interrogated for other fragment ions without re-running the sample.

Comparable Sensitivity: PRM offers sensitivity that is comparable to traditional SRM methods on triple quadrupole instruments, making it a powerful tool for quantifying low-abundance phytohormones. acs.orgresearchgate.net

Both SRM and PRM, when used in conjunction with stable isotope-labeled internal standards, represent the most robust and reliable methods for the quantitative analysis of Isopentenyl-Adenine-7-Glucoside in complex biological samples. acs.orgresearchgate.net

Quantitative Methodologies: Isotope Dilution Analysis

Isotope dilution analysis is a highly accurate and sensitive method for the quantification of chemical compounds, including this compound (iP7G). This technique is a cornerstone in modern analytical chemistry, particularly when coupled with mass spectrometry, as it corrects for sample loss during preparation and for matrix effects during analysis. nih.gov

The fundamental principle of isotope dilution analysis involves the addition of a known amount of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation. This labeled compound, known as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). lgcstandards.com Because the internal standard and the endogenous analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, purification, and chromatographic separation. nih.gov

For the analysis of this compound, a deuterated form, such as this compound-[d6], is commonly used as the internal standard. massbank.jp Both the unlabeled (endogenous) and the labeled (internal standard) compounds are ionized and subsequently fragmented in the mass spectrometer. The instrument then measures the signal intensity ratio of a specific fragment ion from the endogenous compound to a corresponding fragment ion from the labeled internal standard. By comparing this ratio to a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed amount of the labeled standard, the precise quantity of the endogenous this compound in the original sample can be determined. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the instrumental method of choice for this application, offering high selectivity and sensitivity. nih.gov The chromatographic step separates this compound from other molecules in the complex sample matrix, while the tandem mass spectrometer provides two levels of mass analysis for unambiguous identification and quantification. In the first stage, the precursor ions corresponding to the protonated molecules of both the unlabeled ([M+H]⁺) and labeled ([M+H]⁺) forms of this compound are selected. These precursor ions are then fragmented, and specific product ions are monitored in the second stage of mass analysis.

The selection of appropriate precursor-to-product ion transitions is critical for the specificity of the method. Mass spectrometry databases provide detailed fragmentation patterns for this compound and its labeled analogues. For instance, the protonated molecule of this compound has an exact mass of 365.16992. Upon fragmentation, it yields characteristic product ions. A common product ion for cytokinins is the one corresponding to the purine (B94841) base, which for this compound would be the isopentenyladenine moiety. ucdavis.edu

Below are tables detailing the mass spectrometric information for this compound and its deuterated internal standard, which are fundamental for setting up an isotope dilution mass spectrometry experiment.

Table 1: Mass Spectrometric Data for this compound

| Parameter | Value |

|---|---|

| Compound Name | This compound |

| Accession Number | MSBNK-RIKEN-PR020120 |

| Formula | C₁₆H₂₃N₅O₅ |

| Exact Mass | 365.16992 |

| Precursor Ion [M+H]⁺ | 366.1773 |

| Collision Energy | 10.0 eV |

| Major Product Ion (m/z) | 204.1239 |

Data sourced from MassBank. ucdavis.edu

Table 2: Mass Spectrometric Data for this compound-[d6] (Internal Standard)

| Parameter | Value |

|---|---|

| Compound Name | This compound-[d6] |

| Accession Number | MSBNK-MPI_for_Chemical_Ecology-CE000594 |

| Formula | C₁₆H₁₇D₆N₅O₅ |

| Exact Mass | 371.20757 |

| Precursor Ion [M+H]⁺ | 372 |

| Collision Energy | 30.0 eV |

| Major Product Ion (m/z) | 210.1617 |

Data sourced from MassBank. massbank.jpmassbank.jp

The use of a stable isotope-labeled internal standard like this compound-[d6] is crucial as it compensates for any variability in the analytical process, leading to high precision and accuracy in the final quantitative result. lgcstandards.com This makes isotope dilution analysis coupled with LC-MS/MS the gold standard for the reliable measurement of this compound in complex biological matrices.

Evolutionary and Ecological Perspectives on Cytokinin 7 Glucosylation

Ecological Relevance of Isopentenyl-Adenine-7-Glucoside in Plant-Environment Interactions

This compound (iP7G) is a specific form of N-glucosylated cytokinin derived from the active cytokinin, isopentenyladenine (iP). nih.gov Its ecological relevance is primarily understood through its role as an inactive conjugate, contributing to the fine-tuning of plant responses to environmental stimuli by controlling the levels of active cytokinins. mtoz-biolabs.comresearchgate.net

Cytokinins like iP are crucial regulators of numerous developmental processes, including cell division, leaf senescence, and root growth, which are all heavily influenced by environmental conditions. nih.govcaymanchem.com The ability to rapidly inactivate iP by converting it to iP7G allows a plant to quickly modulate its growth and development in response to stress. frontiersin.org For example, the balance between active cytokinins and abscisic acid (ABA) is critical for managing responses to water deficit; cytokinin glycosylation is one mechanism that indirectly alters ABA activity to refine drought responses. researchgate.netmdpi.com Therefore, the formation of iP7G can be seen as a protective mechanism to prevent inappropriate growth signals during adverse conditions by sequestering the active hormone.

Research comparing the biological activity of iP, iP7G, and its isomer, isopentenyladenine-9-glucoside (iP9G), has revealed significant functional differences. While iP is highly active and iP9G shows some capacity to delay leaf senescence, iP7G is largely considered to be biologically inactive in several standard bioassays. nih.govnih.gov Studies on Arabidopsis thaliana have shown that, unlike iP and iP9G, exogenously applied iP7G does not significantly delay dark-induced senescence in cotyledons. nih.gov Furthermore, it has little to no inhibitory effect on root growth, a classic response to active cytokinins. nih.govresearchgate.net

Transcriptomic analyses support these findings, demonstrating that iP7G does not cause the significant changes in gene expression associated with active cytokinins. nih.gov This lack of direct biological activity underscores its primary role as a stable, deactivated storage form. The conversion to iP7G is considered a mechanism of irreversible deactivation, serving to rapidly reduce the pool of active iP when it is overproduced or in excess, thereby maintaining hormonal balance crucial for survival in a changing environment. frontiersin.org

The table below contrasts the observed biological activities of isopentenyladenine (iP) and its N-glucosides, iP7G and iP9G.

| Bioassay / Response | Isopentenyladenine (iP) | This compound (iP7G) | Isopentenyl-Adenine-9-glucoside (B12866821) (iP9G) |

| Delay of Leaf Senescence | Strong activity. nih.govnih.gov | Little to no activity observed. nih.gov | Capable of delaying senescence. nih.govnih.gov |

| Inhibition of Root Growth | Strong inhibition. nih.govresearchgate.net | No statistically significant inhibition. nih.gov | Modest, but not statistically significant, reduction. nih.gov |

| Promotion of Shoot Regeneration | Active in promoting shoot regeneration. nih.gov | No significant activity observed. nih.gov | No significant activity observed. nih.gov |

| Alteration of Gene Expression | Significant upregulation of photosynthetic genes and downregulation of catabolic genes. nih.gov | Does not significantly alter gene expression. nih.gov | Limited effect, but alters some cytokinin-related genes similarly to iP. nih.gov |

Future Research Trajectories for Isopentenyl Adenine 7 Glucoside Studies

Elucidation of Molecular Mechanisms Underlying Its Physiological Effects

A primary avenue for future research is to unravel the molecular basis for the observed physiological inertness of iP7G in classical cytokinin bioassays. Studies have consistently shown that, unlike the active cytokinin iP or even its isomer isopentenyladenine-9-glucoside (iP9G), iP7G fails to elicit typical cytokinin responses. nih.gov For instance, it does not significantly delay chlorophyll (B73375) degradation during dark-induced senescence in Arabidopsis thaliana cotyledons. nih.govoup.com Furthermore, iP7G shows no activity in promoting shoot regeneration from callus or inhibiting primary root growth, both of which are hallmark functions of active cytokinins. nih.govresearchgate.net

The molecular mechanism for this lack of activity appears to be an inability to trigger the established cytokinin signaling pathway. nih.gov This pathway is initiated when an active cytokinin base binds to a CHASE-domain-containing histidine kinase receptor, leading to a phosphorelay that activates type-B response regulators, which are transcription factors that mediate the downstream genomic response. nih.gov Transcriptomic analysis has provided compelling evidence that iP7G does not initiate this cascade; while iP treatment alters the expression of thousands of genes, iP7G treatment results in no statistically significant changes in gene expression compared to controls. nih.gov

However, older research in tobacco cell cultures suggested that 7-glucosylation protects the isopentenyl side chain from cleavage, leading to the hypothesis that iP7G could function as a protected storage form rather than a permanently inactive molecule. nih.govnih.govfrontiersin.org Future research must reconcile these differing views. It is crucial to investigate whether iP7G has subtle, yet-undiscovered signaling roles, perhaps under specific stress conditions or in particular cell types not yet studied. Exploring its potential for allosteric regulation of metabolic enzymes, such as inhibiting cytokinin oxidase/dehydrogenase (CKX) activity, could reveal indirect effects on cytokinin homeostasis. nih.gov

Identification of Additional Enzymes and Transporters Involved in Its Metabolism and Localization

The metabolic pathways governing iP7G homeostasis are only partially understood. The synthesis of iP7G from the active iP base is catalyzed by UDP-glucosyltransferases (UGTs); in Arabidopsis, UGT76C1 and UGT76C2 have been identified as the key enzymes responsible for this N-glucosylation, with UGT76C2 playing a dominant role. nih.govfrontiersin.org This conjugation is generally considered to be an irreversible process of deactivation. researchgate.netnih.gov

A significant gap in our knowledge is the potential for iP7G to be converted back to an active form. While the hydrolysis of other cytokinin N-glucosides (like those of trans-zeatin) has been observed in some plant systems, studies in Arabidopsis seedlings and cell cultures have found no evidence of iP7G being converted back to iP. nih.gov Furthermore, iP7G is resistant to degradation by the primary cytokinin-catabolizing enzymes, cytokinin oxidase/dehydrogenases (CKXs), from both Arabidopsis and maize. nih.gov A critical research goal is to conduct a broader search for novel enzymes, such as specific β-glucosidases or other hydrolases, that might be capable of cleaving the N7-glucose bond, which would fundamentally change the perception of iP7G from a terminal product to a storage form.

Equally important is the identification of transporters that mediate the subcellular and long-distance movement of iP7G. Evidence suggests that cytokinin N-glucosides are exported from the cytoplasm and can be found in the xylem and extracellular space, indicating a role in systemic signaling or detoxification. nih.gov Their presence has also been noted in chloroplasts. nih.gov While transporters like ABCG14 have been implicated in cytokinin transport, the specific proteins responsible for iP7G localization remain unknown. nih.gov Identifying these transporters is essential for understanding how and why the plant sequesters this compound in specific compartments.

Application of Multi-Omics Approaches to Integrate Isopentenyl-Adenine-7-Glucoside Dynamics with Gene Expression and Proteomics

The integration of multiple high-throughput "omics" technologies offers a powerful path forward for situating iP7G within broader biological networks. researchgate.netnih.gov A foundational transcriptomic (RNA-sequencing) study has already provided significant insight, demonstrating that exogenous iP7G does not trigger a transcriptional response in senescing cotyledons, in stark contrast to its parent compound, iP. nih.gov

Future studies should build on this by employing a more comprehensive multi-omics approach. mtoz-biolabs.com This involves simultaneously profiling the metabolome, proteome, and transcriptome.

Metabolomics: Advanced mass spectrometry can precisely quantify the levels of iP7G and related cytokinin metabolites across different tissues, developmental stages, and environmental conditions. This can reveal correlations between iP7G accumulation and specific physiological states. nih.gov

Proteomics: Quantitative proteomics can determine if iP7G, despite not affecting gene transcription, causes changes at the protein level through post-transcriptional or translational mechanisms. europa.eu It could also help identify proteins that bind to iP7G, potentially uncovering non-signaling functions.

Integrated Analysis: By integrating these datasets, researchers can build comprehensive models of cytokinin metabolism. For example, correlating high levels of iP7G (metabolomics) with the abundance of UGT enzymes (proteomics) and their gene expression (transcriptomics) can validate and refine our understanding of its synthesis. This integrated approach can move beyond simple cause-and-effect to reveal complex regulatory loops and the true role of iP7G in plant systems.

Table 1: Differentially Expressed Genes (DEGs) in Arabidopsis Cotyledons

This table summarizes the results of an RNA-sequencing experiment comparing the effects of isopentenyladenine (iP), this compound (iP7G), and isopentenyl-adenine-9-glucoside (B12866821) (iP9G) on gene expression in detached cotyledons after a 6-day dark treatment. Data is sourced from Hallmark et al., 2020. nih.gov

| Treatment Comparison | Number of Differentially Expressed Genes (DEGs) |

| iP vs. DMSO (Control) | > 10,000 |

| iP7G vs. DMSO (Control) | 0 |

| iP9G vs. DMSO (Control) | 3 |

Biotechnological Applications and Agricultural Relevance Based on Modulating this compound Homeostasis

Understanding the regulation of iP7G opens up new possibilities for biotechnological applications in agriculture. nih.gov Since active cytokinins influence a wide array of traits, including shoot branching, root growth, and senescence, the ability to precisely control their levels is of great agricultural interest. Modulating iP7G homeostasis provides a potential mechanism to achieve this.

One clear strategy involves the genetic manipulation of the enzymes responsible for iP7G synthesis. Overexpressing the UGT76C2 gene, for example, could enhance the conversion of active iP into the inactive iP7G form. nih.gov This could be used to reduce local cytokinin activity, which might be beneficial for promoting root proliferation, as active cytokinins are known inhibitors of root growth. nih.govresearchgate.net Such a strategy could lead to crops with more robust root systems, improving water and nutrient uptake.

Conversely, the discovery of an enzyme that catabolizes iP7G or converts it back to iP would be a significant breakthrough. If such an enzyme exists, its gene could be engineered for tissue-specific or stress-inducible expression. This would create a system where a large, inert pool of iP7G could be rapidly mobilized into active cytokinin in response to specific developmental cues or environmental stresses, providing a powerful tool for enhancing crop resilience or delaying leaf senescence to extend the photosynthetic period and potentially increase yield. nih.gov Therefore, a deeper understanding of iP7G metabolism is not just of academic interest but also holds considerable promise for developing the next generation of improved crop varieties.

Q & A

Q. What experimental designs are suitable for studying this compound’s interaction with other cytokinin derivatives?

- Answer : Employ isotopic dilution assays (e.g., ¹³C-labeled glucosides) to track metabolic flux in planta. Combine with RNA-seq to correlate metabolite levels with glucosyltransferase gene expression. For interaction studies, use factorial designs testing combinatorial treatments (e.g., glucoside + free cytokinin) and measure synergistic/antagonistic effects via response surface methodology .

Q. How can advanced imaging techniques improve in planta localization studies of this compound?

- Answer : Apply matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry to map spatial distribution in plant sections. Couple with immunohistochemistry using antibodies specific to the glucoside (validate via ELISA cross-reactivity tests). For dynamic tracking, use stable isotope labeling and nanoSIMS for subcellular resolution .

Q. What strategies address reproducibility challenges in synthesizing this compound for experimental use?

- Answer : Publish detailed protocols for chemical synthesis (e.g., Koenigs-Knorr reaction with protected glucose donors) or enzymatic production (e.g., recombinant glucosyltransferases). Include characterization data (HPLC purity >98%, NMR spectra) in supplementary materials. Share batches via open-source repositories with batch-specific QC documentation .

Q. How do genetic modifications (e.g., CRISPR knockouts) clarify the role of this compound in stress responses?

- Answer : Generate mutants in glucosyltransferase genes (e.g., UGT76C2 in Arabidopsis) and subject plants to abiotic stress (drought, salinity). Compare metabolomic profiles (LC-MS) and transcriptomic data (RNA-seq) between wild-type and mutants. Use reciprocal grafting experiments to distinguish root vs. shoot contributions .

Methodological Best Practices

- Data Reporting : Follow Beilstein Journal guidelines: Include raw data for key experiments (e.g., NMR peaks, MS spectra) in supplementary files. For plant studies, specify growth conditions (light, temperature, humidity) and tissue harvesting times .

- Contradiction Analysis : Use Tukey’s HSD test for post-hoc comparisons in bioactivity studies. Report effect sizes and confidence intervals to contextualize discrepancies .

- Reproducibility : Adopt MIAME (Minimum Information About a Metabolomics Experiment) standards for metadata. Share code for data processing pipelines (e.g., XCMS for LC-MS) via GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.